1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione

描述

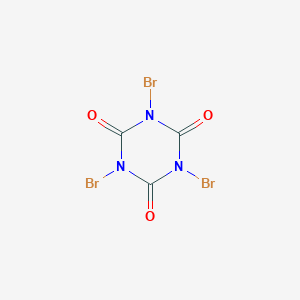

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione: is a brominated derivative of 1,3,5-triazinane-2,4,6-trione. It is a heterocyclic compound with three bromine atoms attached to the nitrogen atoms of the triazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione can be synthesized through the bromination of 1,3,5-triazinane-2,4,6-trione. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination of the triazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反应分析

Substitution Reactions

TBT undergoes nucleophilic substitution due to the electrophilic nature of the triazine ring. Key reaction pathways include:

a. Amine Substitution

Primary and secondary amines displace bromine atoms under mild conditions. For example:

- Conditions : Room temperature, polar aprotic solvents (e.g., DMF, THF) .

- Applications : Synthesis of triazine-based ligands and polymers .

b. Alcohol/Thiol Substitution

Alcohols and thiols replace bromine in the presence of bases (e.g., KCO):

Hydrolysis

TBT hydrolyzes to form 1,3,5-triazinane-2,4,6-trione (cyanuric acid) under aqueous conditions:

- Conditions : Acidic (HCl) or alkaline (NaOH) media; faster kinetics in basic environments .

- Kinetics : Pseudo-first-order rate constants:

pH Rate Constant (s) 2 12

Electrophilic Bromination

TBT serves as a green alternative to molecular bromine (Br) in electrophilic bromination reactions:

a. Alkenes

TBT brominates alkenes regioselectively via an ionic mechanism:

- Selectivity : Anti-addition predominates in non-polar solvents .

- Efficiency : 85–95% yield for styrene derivatives .

b. Aromatic Compounds

Electron-rich arenes (e.g., phenol, aniline) undergo para-bromination:

- Catalysts : FeCl or AlCl enhance reaction rates .

- Scope : Limited to activated aromatics; deactivated rings require harsher conditions .

Hunsdiecker Reaction

TBT facilitates bromodecarboxylation of α,β-unsaturated carboxylic acids:

Oxidation Reactions

TBT acts as an oxidizing agent in the presence of reducing substrates:

a. Sulfide to Sulfoxide

- Conditions : Acetonitrile, room temperature .

- Efficiency : Quantitative conversion for aliphatic sulfides .

Comparative Reactivity

A comparison of TBT with related brominating agents:

| Reagent | Bromine Content (%) | Stability | Typical Yield in Alkene Bromination (%) |

|---|---|---|---|

| TBT | 65.8 | High | 85–95 |

| N-Bromosuccinimide (NBS) | 44.7 | Moderate | 70–85 |

| Br | 100 | Low | 90–98 |

Advantages of TBT :

科学研究应用

Scientific Research Applications

-

Organic Synthesis

- Bromination Reactions : 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione is utilized for electrophilic bromination of various substrates including alkenes and arenes. This method allows for the introduction of bromine into organic molecules without the need for hazardous elemental bromine .

- Green Chemistry : The compound is recognized for its environmentally friendly properties as it facilitates reactions under milder conditions and reduces the use of toxic reagents .

-

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been explored for potential use in developing new therapeutic agents targeting various pathogens .

- Drug Development : The structure serves as a scaffold for synthesizing novel pharmaceuticals. Its brominated nature enhances biological activity and selectivity in drug design.

-

Industrial Applications

- Flame Retardant : Due to its high bromine content, this compound is employed as a flame retardant in polymers and plastics. This application is critical in enhancing the safety of materials used in construction and consumer products .

- Photographic Sensitizers : The compound is also used in the production of photographic materials where it acts as a sensitizing agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers explored the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations of the compound. This suggests its potential utility in medical formulations aimed at combating resistant bacterial strains.

Case Study 2: Green Synthesis Methodology

In a recent publication focusing on green chemistry practices, tribromoisocyanuric acid was highlighted as a safer alternative to traditional bromination methods. The study demonstrated that using this compound allows for more efficient reactions with reduced environmental impact compared to conventional methods involving elemental bromine.

作用机制

The mechanism of action of 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione involves its ability to undergo substitution reactions, where the bromine atoms are replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromine atoms, which makes the triazine ring more susceptible to nucleophilic attack. The compound’s antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

相似化合物的比较

1,3,5-Triazinane-2,4,6-trione: The parent compound without bromine atoms.

1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: A derivative with allyl groups instead of bromine atoms.

1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione: Another brominated derivative with different substituents.

Uniqueness: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties

生物活性

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (commonly referred to as TBT) is a brominated derivative of triazine that has garnered attention for its diverse biological activities. This compound is structurally characterized by three bromine atoms attached to the nitrogen atoms of the triazine ring. Its unique chemical properties make it a candidate for various applications in biology and medicine, particularly as an antimicrobial and antifungal agent.

- Chemical Formula : C₃Br₃N₃O₃

- Molecular Weight : 365.76 g/mol

- CAS Number : 17497-85-7

- Boiling Point : 324.3 °C

- Flash Point : 149.9 °C

The biological activity of TBT primarily stems from its ability to interact with cellular components. It acts as an antimicrobial agent by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. The bromine substituents enhance its reactivity and stability in various environments.

Antimicrobial Activity

TBT has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of pathogens:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Bactericidal effects | |

| Candida albicans | Antifungal properties |

Case Study: Antimicrobial Efficacy

A study conducted by BenchChem highlighted the effectiveness of TBT against E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential as an effective alternative in treating resistant strains of bacteria.

Cytotoxicity and Safety Profile

While TBT shows promising antimicrobial activity, its cytotoxicity must be assessed to ensure safety for potential therapeutic applications. Toxicological studies have indicated that TBT can cause irritation to skin and mucous membranes upon direct contact. However, at sub-lethal concentrations, it does not exhibit significant toxicity in mammalian cell lines .

Applications in Drug Development

The structural framework of TBT has been explored for developing new therapeutic agents. Its ability to serve as a scaffold for designing novel bioactive compounds is under investigation:

- Anticancer Activity : Recent studies suggest that derivatives of TBT may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

- Anti-inflammatory Effects : The compound has also been noted for its potential anti-inflammatory effects, which could be beneficial in treating autoimmune diseases .

Comparative Analysis with Similar Compounds

TBT's biological activity can be compared with other triazine derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,3,5-Triazinane-2,4,6-trione | Moderate antimicrobial | Parent compound without bromination |

| 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione | Antifungal | Contains allyl groups instead of bromine |

| 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | Enhanced antibacterial | Different substituents provide varied activity |

属性

IUPAC Name |

1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWDCFPLNQTHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)N(C(=O)N(C(=O)N1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432060 | |

| Record name | Tribromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17497-85-7 | |

| Record name | Tribromoisocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17497-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromoisocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017497857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBROMOISOCYANURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8RKK5P98Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。